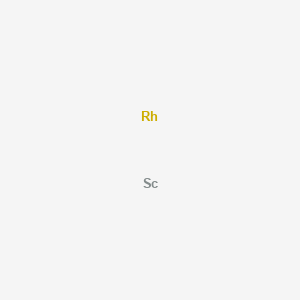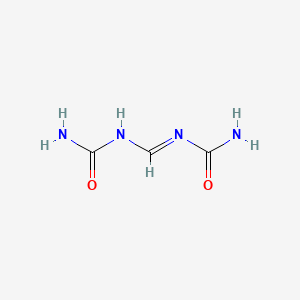
N,N'-Dicarbamoylformamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dicarbamoylformamidine is an organic compound that belongs to the class of formamidines It is characterized by the presence of two carbamoyl groups attached to a central formamidine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicarbamoylformamidine typically involves the reaction of aromatic amines with ethyl orthoformate in the presence of an acid catalyst. One efficient method utilizes sulfonated rice husk ash (RHA-SO3H) as a solid acid catalyst, which promotes the reaction under mild conditions and yields the desired product in good-to-high yields . Another approach involves the hydrogenation of carbodiimides using catalysts such as palladium hydroxide on barium sulfate or Raney nickel .
Industrial Production Methods
Industrial production of N,N’-Dicarbamoylformamidine may involve similar synthetic routes but on a larger scale. The choice of catalyst and reaction conditions can be optimized to ensure high yield and purity of the product. The use of recyclable catalysts, such as sulfonated rice husk ash, can also be advantageous in industrial settings due to cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dicarbamoylformamidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert N,N’-Dicarbamoylformamidine into simpler amine derivatives.
Substitution: It can participate in substitution reactions where one or both carbamoyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formamidine oxides, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
N,N’-Dicarbamoylformamidine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-Dicarbamoylformamidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, coordinating with metal centers to form chelating or bridging complexes . These interactions can influence the reactivity and stability of the compound, making it useful in various catalytic and synthetic applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N’-Dicarbamoylformamidine include:
N,N-Dimethylformamide: A widely used solvent and reagent in organic synthesis.
N,N-Dimethylacetamide: Another solvent with similar properties to N,N-Dimethylformamide.
N,N’-Diphenylformamidine: A related formamidine derivative with applications in organic synthesis and coordination chemistry.
Uniqueness
N,N’-Dicarbamoylformamidine is unique due to its dual carbamoyl groups, which provide distinct reactivity and coordination properties compared to other formamidine derivatives. This uniqueness makes it valuable in specific synthetic and catalytic applications where other compounds may not be as effective.
Properties
CAS No. |
6289-14-1 |
|---|---|
Molecular Formula |
C3H6N4O2 |
Molecular Weight |
130.11 g/mol |
IUPAC Name |
(E)-(carbamoylamino)methylideneurea |
InChI |
InChI=1S/C3H6N4O2/c4-2(8)6-1-7-3(5)9/h1H,(H5,4,5,6,7,8,9) |
InChI Key |
JUMKGYUEKMFOGQ-UHFFFAOYSA-N |
Isomeric SMILES |
C(=N/C(=O)N)\NC(=O)N |
Canonical SMILES |
C(=NC(=O)N)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


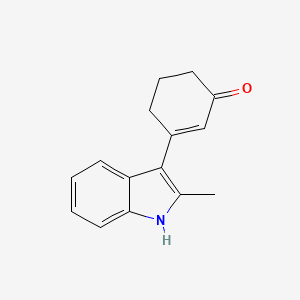
![3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B14724401.png)
![2-(1-Chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)anthra[2,1-d][1,3]thiazole-6,11-dione](/img/structure/B14724407.png)

![4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol](/img/structure/B14724420.png)

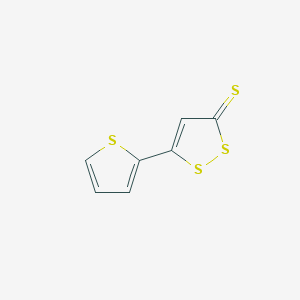
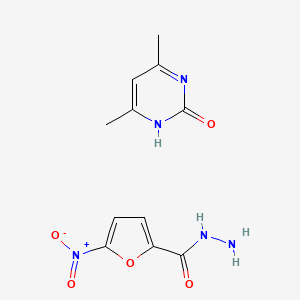

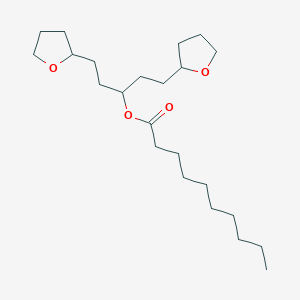
![Benzo[b]thiophene, 3-methoxy-](/img/structure/B14724475.png)

